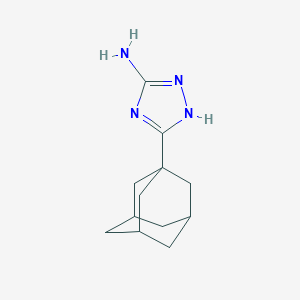

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine

Description

Properties

IUPAC Name |

5-(1-adamantyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-11-14-10(15-16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOKRNZRTCOYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377732 | |

| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473994-26-2 | |

| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, has garnered significant attention in medicinal chemistry for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] The 1,2,4-triazole ring system is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[6][7][8][9] This guide details a proposed synthetic pathway, rooted in established chemical principles, and outlines a rigorous characterization workflow to ensure the identity, purity, and structural integrity of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Rationale for Adamantyl-Triazole Conjugates

The strategic incorporation of an adamantane group into a molecule can significantly influence its biological properties. The bulky and highly lipophilic nature of the adamantane cage can enhance membrane permeability, improve metabolic stability by sterically hindering enzymatic degradation, and provide a rigid scaffold for the precise orientation of pharmacophoric groups.[1][2][3] This has led to the successful development of several adamantane-containing drugs for a variety of diseases.[1][4]

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][8][10] The fusion of an adamantane moiety with a 1,2,4-triazol-3-ylamine core presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will provide a scientifically grounded, step-by-step approach to the synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine and a comprehensive protocol for its analytical characterization.

Proposed Synthetic Pathway

The synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine can be logically approached through a multi-step sequence starting from the commercially available adamantane-1-carboxylic acid. The proposed pathway leverages well-established reactions for the formation of the 1,2,4-triazole ring.

Caption: A comprehensive workflow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected data from the characterization of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine.

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Multiplets in the range of δ 1.7-2.1 ppm (adamantyl protons).- Broad singlet for the NH₂ protons.- Broad singlet for the triazole NH proton. | The adamantyl group has a characteristic pattern of signals. The amine and triazole NH protons are exchangeable and often appear as broad signals. |

| ¹³C NMR | - Signals in the aliphatic region (δ 28-40 ppm) corresponding to the adamantyl carbons.- Signals in the aromatic/heterocyclic region (δ 150-165 ppm) for the triazole ring carbons. | The chemical shifts are indicative of the carbon environments within the molecule. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (amine and triazole) in the range of 3100-3400 cm⁻¹.- C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹.- C=N stretching of the triazole ring around 1600-1650 cm⁻¹. | Infrared spectroscopy provides information about the functional groups present in the molecule. |

| Mass Spec. | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₁₈N₄ + H⁺ = 219.1604 m/z). | High-resolution mass spectrometry confirms the molecular formula of the compound. |

| Elemental Analysis | - Calculated: C, 65.99%; H, 8.31%; N, 25.66%.- Found values should be within ±0.4% of the calculated values. | Confirms the elemental composition and purity of the synthesized compound. |

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine. The proposed synthetic route is based on established and reliable chemical transformations. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final compound. This molecule represents a promising scaffold for further investigation in drug discovery programs, leveraging the unique properties of both the adamantane and 1,2,4-triazole moieties.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. (2024).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Use of the Adamantane Structure in Medicinal Chemistry.

- Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. (2015).

- The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. (n.d.).

- Traceless Solid-Phase Synthesis of 1,2,4-Triazoles Using a Novel Amine Resin.

- Synthesis of 1,2,4 triazole compounds. ISRES. (2023).

- Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. (2022).

- Synthetic route to the preparation of the 1,2,4-triazole compounds.

- Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. (2016).

- Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiprolifer

- Electronic characteristics and reactivity of 5-(((5-adamantane- 1-yl)-4-phenyl-4H-1,2,4-triazole-3-yl)thio)methyl-4-phenyl-4H-1,2,4- triazole-3-thiol molecule.

- Recent Advancements and Biological Activities of Triazole Deriv

- 5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. PubMed. (2012).

- Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv

- Biological features of new 1,2,4-triazole derivatives (a liter

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).

- 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. PubMed Central. (2014).

- Synthesis, Spectroscopic Analysis, Molecular Docking, Molecular Dynamics Simulation of 5-(Adamantan-1-yl)-4-(3-Chlorophenyl)-2,4-Dihydro-3 H -1,2,4-Triazole-3-Thione, a Potential Anti-proliferative Agent.

- 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione.

- Crystal structure of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, C18H20FN3S.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. PubMed. (2014).

- Chemistry of 1,2,4-Triazoles in Current Science. ISRES. (2023).

Sources

- 1. connectsci.au [connectsci.au]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. chemmethod.com [chemmethod.com]

- 10. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of adamantane-triazole derivatives

An In-Depth Technical Guide to the Physicochemical Properties of Adamantane-Triazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The unique structural amalgamation of the rigid, lipophilic adamantane cage with the polar, aromatic 1,2,4-triazole or 1,2,3-triazole ring has given rise to a class of compounds with significant therapeutic potential. Adamantane-triazole derivatives are actively investigated for a wide range of biological activities, including antiviral, anticancer, antidiabetic, and antimicrobial properties.[1][2] Their efficacy and behavior in biological systems are fundamentally governed by their physicochemical properties. This guide provides a comprehensive exploration of these core properties, detailing the interplay between molecular structure, experimental characterization, and computational analysis. We delve into the causality behind experimental choices and present methodologies grounded in scientific integrity for researchers, scientists, and drug development professionals.

The Strategic Union: Why Adamantane and Triazole?

The design of adamantane-triazole derivatives is a prime example of molecular hybridization, a strategy that combines distinct pharmacophores to create a new molecule with enhanced pharmacological profiles.[3]

-

The Adamantane Moiety: This bulky, tricyclic hydrocarbon is often described as a "lipophilic bullet".[4][5] Its primary role is to increase the lipophilicity of a molecule, which can significantly improve its ability to cross biological membranes, enhance binding to hydrophobic pockets in target proteins, and improve metabolic stability.[4][5] The rigidity of the adamantane cage also provides a well-defined scaffold for orienting other functional groups.

-

The Triazole Moiety: 1,2,4-triazole and 1,2,3-triazole rings are five-membered aromatic heterocycles that are prevalent in medicinal chemistry. They are metabolically stable and can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6][7] The triazole ring often serves as a rigid linker connecting the adamantane core to other pharmacophoric fragments.[8]

Understanding the physicochemical properties of these hybrids is paramount, as they dictate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a critical determinant of a drug candidate's success.

Synthetic Pathways: Building the Core Structure

The physicochemical properties of a molecule are intrinsically linked to its structure. Therefore, a brief overview of the synthesis is relevant. Common strategies to synthesize adamantane-triazole derivatives include multi-step reactions starting from adamantane precursors or the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]

A representative synthetic workflow often begins with adamantane-1-carbohydrazide, which undergoes cyclization to form the core adamantane-triazole structure.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments | MDPI [mdpi.com]

- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Analysis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed spectroscopic analysis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, a molecule combining the rigid, lipophilic adamantane cage with the versatile 1,2,4-triazole-3-amine scaffold. Such hybrid structures are of significant interest in medicinal chemistry. We present an in-depth examination of the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a practical reference for researchers, offering not just predicted data but also the underlying scientific rationale for spectral interpretation, detailed experimental protocols, and an integrated approach to ensure unambiguous structural confirmation.

Introduction: The Convergence of Adamantane and Triazole Moieties

The conjugation of an adamantane cage with a heterocyclic system like 1,2,4-triazole creates molecules of significant pharmacological interest. The adamantane group is a valued pharmacophore known to enhance lipophilicity, improve metabolic stability, and facilitate passage through biological membranes.[1] The 1,2,4-triazole ring is a core component of numerous therapeutic agents, recognized for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The title compound, 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, represents a strategic fusion of these two privileged scaffolds.

Accurate and comprehensive structural characterization is the bedrock of drug discovery and development. Spectroscopic techniques provide the necessary tools to confirm molecular identity, purity, and structure. This guide explains how NMR, IR, and MS data collectively create a unique and verifiable "fingerprint" for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete molecular structure.

¹H NMR Analysis: Mapping the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.

Causality Behind Expected Resonances:

-

Adamantane Moiety: The adamantane cage is attached to the triazole ring at a quaternary carbon (C1), leading to a high degree of symmetry.[4] This results in three distinct proton signals:

-

Hδ (6H): Six equivalent methylene protons adjacent to the bridgehead CH groups. These are the most shielded protons and will appear furthest upfield.

-

Hβ (6H): Six equivalent methylene protons adjacent to the C1 substitution point. Their proximity to the electron-withdrawing triazole ring will cause a downfield shift compared to Hδ.

-

Hγ (3H): Three equivalent bridgehead protons. These are also deshielded by the nearby triazole system.

-

-

Triazole & Amine Moieties:

-

NH₂ (2H): The two protons of the primary amine group are equivalent. Their signal is often broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent and concentration.[5]

-

NH (1H): The proton on the N4 position of the triazole ring is also exchangeable and typically appears as a broad singlet at a significantly downfield position.[5]

-

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| Hδ (Adamantane) | ~1.75 | Broad Singlet | 6H |

| Hβ (Adamantane) | ~2.00 | Broad Singlet | 6H |

| Hγ (Adamantane) | ~2.10 | Broad Singlet | 3H |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H |

| NH (Triazole) | ~11.5 - 12.5 | Broad Singlet | 1H |

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is recommended to ensure the observation of exchangeable NH protons.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-14 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm). Integrate the signals to determine the relative proton counts.

Caption: ¹H NMR proton assignments for the title compound.

¹³C NMR Analysis: Delineating the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each distinct carbon environment.

Causality Behind Expected Resonances:

-

Adamantane Moiety: The C1-substituted adamantane cage will exhibit four distinct carbon signals:

-

Cα (Quaternary): The bridgehead carbon directly attached to the triazole ring. This carbon is significantly deshielded.

-

Cγ (Methine): The three equivalent bridgehead carbons.

-

Cβ (Methylene): The six equivalent methylene carbons adjacent to the Cα carbon.

-

Cδ (Methylene): The three equivalent methylene carbons furthest from the substitution point. Based on published data for similar structures, this will be the most shielded carbon of the cage.[6]

-

-

Triazole Moiety: The 1,2,4-triazole ring contains two carbon atoms, C3 and C5. Both are attached to multiple nitrogen atoms and will therefore be significantly deshielded, appearing far downfield, typically in the 150-170 ppm range.[5]

| Assigned Carbon | Predicted Shift (δ, ppm) |

| Cδ (Adamantane) | ~28.5 |

| Cα (Adamantane) | ~35.0 |

| Cγ (Adamantane) | ~36.5 |

| Cβ (Adamantane) | ~40.0 |

| C5 (Triazole) | ~155 - 160 |

| C3 (Triazole) | ~160 - 165 |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a pulse program with proton decoupling (e.g., zgpg30). A spectral width of 0-180 ppm is standard. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Caption: ¹³C NMR carbon assignments for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Diagnostic Absorption Bands:

-

N-H Stretching: The presence of the primary amine (NH₂) and the secondary amine within the triazole ring (NH) will give rise to characteristic bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while the triazole NH will show a single, often broad, band.[7][8]

-

C-H Stretching: The adamantane cage consists of sp³-hybridized carbons. This will result in strong absorption bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C=N and C-N Stretching: The triazole ring contains C=N and C-N bonds, which will produce characteristic stretching vibrations in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.[9]

-

N-H Bending: The scissoring motion of the NH₂ group typically appears as a medium to strong band around 1600 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3450 | Medium | NH₂ Asymmetric & Symmetric Stretch |

| 3100 - 3250 | Medium, Broad | Triazole N-H Stretch |

| 2850 - 2950 | Strong | Adamantane C-H Stretch |

| ~1640 | Strong | C=N Stretch (Triazole Ring) |

| ~1600 | Medium | NH₂ Bending (Scissoring) |

| 1400 - 1550 | Medium | C-N Stretch (Triazole Ring) |

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical scan range is 4000-600 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Caption: A simplified workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈N₄. The calculated monoisotopic mass is 218.1582 g/mol . An Electron Ionization (EI) mass spectrum should show a molecular ion peak at m/z = 218.

-

Key Fragmentation Pathway: The most characteristic fragmentation of 1-substituted adamantanes is the cleavage of the bond between the substituent and the adamantane cage. The resulting adamantyl cation (C₁₀H₁₅⁺) is exceptionally stable. Therefore, the most prominent peak in the spectrum, often the base peak, is expected at m/z = 135 .[10] This fragment is a definitive indicator of the adamantane core. Other smaller fragments resulting from the further breakdown of the adamantane cage (e.g., at m/z 93, 79) or the triazole amine moiety may also be observed.[10]

| m/z Value | Proposed Fragment | Identity |

| 218 | [C₁₂H₁₈N₄]⁺ | Molecular Ion (M⁺) |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Base Peak) |

| 93 | [C₇H₉]⁺ | Adamantane fragment |

| 84 | [C₂H₅N₄]⁺ | Triazole amine fragment [M - C₁₀H₁₃]⁺ (less likely) |

| 79 | [C₆H₇]⁺ | Adamantane fragment |

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Caption: The expected primary fragmentation of the title compound.

Integrated Analysis for Unambiguous Characterization

While each spectroscopic technique provides valuable data, their true power lies in their combined application. An integrated analysis creates a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

-

MS establishes the molecular weight (218 g/mol ) and confirms the presence of the adamantane core via the key fragment at m/z 135.

-

IR confirms the presence of the required functional groups: the amine (NH₂) and triazole (NH) moieties via N-H stretches, and the adamantane cage via sp³ C-H stretches.

-

¹³C NMR confirms the carbon count (12 distinct carbons are not expected due to symmetry; 6 signals are predicted) and delineates the carbon skeleton, including the highly deshielded triazole carbons and the four unique adamantane carbon environments.

-

¹H NMR provides the final, detailed picture of the proton environments, confirming the connectivity and symmetry of the adamantane cage and identifying the exchangeable amine protons.

Caption: Convergence of data for structural confirmation.

Conclusion

The spectroscopic characterization of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine is a clear and logical process when approached systematically. The distinct spectral features of the adamantane cage—particularly its characteristic NMR pattern and its dominant m/z 135 fragment in mass spectrometry—serve as reliable anchors for analysis. These are complemented by the specific signatures of the aminotriazole moiety in IR and NMR. By integrating these three core analytical techniques, researchers can achieve a high degree of confidence in the synthesis and identity of this and related compounds, a critical step in the advancement of medicinal chemistry and drug development.

References

-

Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. (n.d.). SciELO SA. Available at: [Link]

-

Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.). Indian Journal of Chemistry. Available at: [Link]

-

Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. Available at: [Link]

-

Bhukal, A., et al. (2021). Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. Journal of the Indian Chemical Society. Available at: [Link]

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 020002. Available at: [Link]

-

Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. Available at: [Link]

-

Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Pop, F., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(1), 5335. Available at: [Link]

-

C. de Klerk, et al. (2020). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 21(19), 2168-2175. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Rode, J. E., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. Available at: [Link]

-

Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. ResearchGate. Available at: [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Available at: [Link]

-

Kaleta, J., et al. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[11]uril - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). Zaporozhye Medical Journal. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2012). 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2147. Available at: [Link]

-

Al-Omary, F. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. (n.d.). African Journals Online (AJOL). Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Available at: [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018). ResearchGate. Available at: [Link]

-

Al-Wabli, R. I., et al. (2017). Crystal structure of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, C18H20FN3S. ResearchGate. Available at: [Link]

-

Wang, X. L., et al. (2012). 5-(Adamantan-1-yl)-3-(benzyl-sulfan-yl)-4-methyl-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2427–o2428. Available at: [Link]

-

Experimental and theoretical IR spectra of triazole. (n.d.). ResearchGate. Available at: [Link]

-

Aghamohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. Available at: [Link]

-

D'Mello, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 893318. Available at: [Link]

Sources

- 1. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]

- 2. ajol.info [ajol.info]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

The Structural Elucidation of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine: A Technical Guide to its Crystallography and Pharmaceutical Potential

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, the experimental methodology for its determination, and its broader implications in the pharmaceutical landscape. While the precise crystal structure for this specific compound is not publicly available, this guide will leverage the crystallographic data of closely related adamantane-triazole derivatives to provide a robust and illustrative analysis.

Introduction: The Significance of Adamantane-Triazole Scaffolds

The confluence of the bulky, lipophilic adamantane cage with the versatile 1,2,4-triazole ring has given rise to a class of compounds with remarkable pharmacological properties.[1][2] The adamantane moiety, often referred to as a "lipophilic bullet," is known to enhance the therapeutic efficacy of drug candidates by improving their pharmacokinetic profiles.[1] 1,2,4-triazole derivatives, on the other hand, are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[3][4][5][6] The combination of these two pharmacophores in 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine suggests a molecule with significant therapeutic potential, making the determination of its three-dimensional structure a critical step in understanding its mechanism of action and in the rational design of new, more potent analogues.[7][8]

Experimental Determination of Crystal Structure: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[9][10][11][12][13] This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for a deep understanding of a molecule's chemical and biological properties.[10][12]

The Underlying Principles of X-ray Crystallography

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms within a crystal.[9] When a beam of monochromatic X-rays is directed at a well-ordered crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific and predictable pattern.[9][11][12][14] The resulting diffraction pattern, a collection of spots of varying intensity, contains the information required to reconstruct a three-dimensional map of the electron density within the crystal, and from this, the precise positions of the atoms can be determined.[15]

A Step-by-Step Experimental Protocol

The determination of a crystal structure via SC-XRD involves a meticulous and sequential process:

-

Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For adamantane-triazole derivatives, a mixture of ethanol and chloroform has proven effective.[2]

-

Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at various orientations.[16]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.[15]

Structural Analysis of Adamantane-Triazole Derivatives: A Case Study Approach

In the absence of the specific crystal structure for 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine, we can gain significant insights by examining the crystallographic data of closely related compounds.

Case Study: 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile

The crystal structure of this derivative reveals key features that are likely to be conserved across this class of molecules.[17] The 1,2,4-triazole ring is nearly planar, a characteristic feature of this heterocyclic system.[17] The bond lengths and angles within the triazole ring are consistent with those reported for other triazole derivatives.[17]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [17] |

| Space Group | P2₁/c | [17] |

| a (Å) | 12.5133 (7) | [17] |

| b (Å) | 10.3779 (5) | [17] |

| c (Å) | 14.3044 (8) | [17] |

| β (°) | 106.766 (3) | [17] |

| V (ų) | 1778.63 (16) | [17] |

| Z | 4 | [17] |

Table 1: Crystallographic data for 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile.[17]

Case Study: 3-(Adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

This structure further illustrates the geometric interplay between the adamantane and triazole moieties.[18][19][20] The benzene ring is nearly perpendicular to the planar 1,2,4-triazole ring.[18][19][20] The crystal packing is stabilized by intermolecular hydrogen bonding, a crucial factor in determining the solid-state architecture and potentially influencing the compound's physical properties, such as solubility and melting point.[18][19]

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [18] |

| Space Group | I4₁/a | [18] |

| a (Å) | 23.1302 (5) | [18] |

| c (Å) | 6.4100 (2) | [18] |

| V (ų) | 3429.39 (18) | [18] |

| Z | 8 | [18] |

Table 2: Crystallographic data for 3-(Adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.[18]

Synthesis of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine and its Derivatives

The synthesis of adamantane-triazole compounds typically involves a multi-step process. A common route starts with adamantane-1-carbohydrazide, which is then reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.[2] This intermediate is then cyclized to yield the 1,2,4-triazole ring.[2] The amino group at the 3-position can be introduced or modified through various synthetic transformations.

Biological Activity and Potential Therapeutic Applications

The adamantane-triazole scaffold is a cornerstone in the development of novel therapeutic agents. The unique combination of the adamantane group's lipophilicity and the triazole's diverse chemical reactivity has led to the discovery of compounds with a wide array of biological activities.

A Spectrum of Pharmacological Effects

Derivatives of 1,2,4-triazole have demonstrated significant potential as:

The incorporation of the adamantane moiety can further enhance these activities and improve the drug-like properties of the molecules.[1] For instance, adamantane derivatives have been successfully developed as antiviral drugs.[1]

Potential Signaling Pathways and Molecular Targets

The diverse biological activities of these compounds suggest their interaction with multiple cellular pathways and molecular targets. For example, some triazole derivatives are known to inhibit specific enzymes, while others may interfere with protein-protein interactions or modulate the activity of ion channels. The precise determination of the three-dimensional structure of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine is paramount for understanding its binding mode to its biological target, a critical step in structure-based drug design.

Conclusion and Future Directions

The structural elucidation of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine and its analogues is a critical endeavor in the field of medicinal chemistry. While the specific crystal structure of the title compound remains to be determined, the analysis of closely related structures provides a strong foundation for understanding its key structural features. The combination of the adamantane and 1,2,4-triazole moieties holds immense promise for the development of novel therapeutics. Future work should focus on the synthesis and crystallization of the title compound to obtain its definitive crystal structure. This will enable detailed structure-activity relationship studies and facilitate the design of more potent and selective drug candidates.

References

-

The Science Notes. (2023, June 18). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ScienceGate. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

-

Al-Omar, M. A. (2010). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 15(12), 9249–9271. [Link]

-

AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. [Link]

-

What is Single-crystal X-ray Diffraction. (n.d.). SERC Carleton. [Link]

-

X-ray crystallography: principles and structure determination. (n.d.). Fiveable. [Link]

-

Ooi, L. (2010). Principles of X-ray Crystallography. Journal of Chemical Education, 87(11), 1209-1210. [Link]

-

2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile. (n.d.). National Center for Biotechnology Information. [Link]

-

x Ray crystallography. (n.d.). National Center for Biotechnology Information. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2018). MDPI. [Link]

-

Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). Zaporozhye Medical Journal. [Link]

-

Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). ResearchGate. [Link]

-

Discovery of triazole-bridged aryl adamantane analogs as an intriguing class of multifunctional agents for treatment of Alzheimer's disease. (2023). PubMed. [Link]

-

Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). IUCr. [Link]

-

Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). ResearchGate. [Link]

-

Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. (2025). PubMed. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]

-

Crystal structure of 3-(adamantan-1-yl)-4-(4-chloro-phen-yl)-1H-1,2,4-triazole-5(4H)-thione. (2015). PubMed. [Link]

-

3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Center for Biotechnology Information. [Link]

-

Crystal structure of 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, C18H20FN3S. (2017). ResearchGate. [Link]

-

Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. (2020). National Center for Biotechnology Information. [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (n.d.). MDPI. [Link]

-

3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. (2014). PubMed. [Link]

-

Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (n.d.). MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, C10H17N5O. (2019). ResearchGate. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of triazole-bridged aryl adamantane analogs as an intriguing class of multifunctional agents for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thesciencenotes.com [thesciencenotes.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. azom.com [azom.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. fiveable.me [fiveable.me]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure of 3-(adamantan-1-yl)-4-(4-chloro-phen-yl)-1H-1,2,4-triazole-5(4H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Adamantane-Substituted Triazoles

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Union of Adamantane and Triazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic conjugation of distinct molecular scaffolds has emerged as a powerful approach to modulate physicochemical properties, enhancing both efficacy and "drug-likeness." This guide delves into the synergistic combination of two such privileged structures: the bulky, lipophilic adamantane cage and the versatile, metabolically robust triazole ring.

The incorporation of an adamantane moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Its rigid, three-dimensional structure and high lipophilicity can enhance membrane permeability and protect adjacent functional groups from metabolic degradation, thereby increasing a compound's half-life.[1][3] Concurrently, the triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a valuable pharmacophore and a bioisostere for other functional groups like amides and esters.[4][5] Triazoles are known for their metabolic stability, capacity for hydrogen bonding, and their contribution to improving aqueous solubility due to their inherent polarity.[6][7]

This technical guide provides a comprehensive exploration of the solubility and stability of adamantane-substituted triazoles. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their drug development endeavors. We will navigate the synthesis, physicochemical characterization, and the critical assessment of solubility and stability, underpinned by authoritative protocols and real-world insights.

I. The Physicochemical Landscape: Why Adamantane-Triazole Conjugates?

The decision to synthesize adamantane-triazole hybrids is rooted in a clear understanding of their complementary physicochemical properties. The adamantane cage is inherently lipophilic, a property that can be a double-edged sword. While it can enhance binding to hydrophobic pockets of target proteins and improve penetration across the blood-brain barrier, it often leads to poor aqueous solubility.[8] This is where the triazole moiety plays a crucial role.

The nitrogen atoms in the triazole ring are capable of acting as hydrogen bond acceptors, and in the case of 1H-triazoles, the N-H group can act as a hydrogen bond donor. These interactions with water molecules can significantly improve the solvation of the parent molecule, counteracting the hydrophobicity of the adamantane group.[6][9] The resulting hybrid molecule, therefore, presents a unique balance of lipophilicity and modulated solubility, a desirable trait for many drug candidates.

Diagram: Conceptual Framework of Adamantane-Triazole Properties

Sources

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. scribd.com [scribd.com]

- 3. rjptonline.org [rjptonline.org]

- 4. database.ich.org [database.ich.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for Adamantane-Triazole Compounds in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of quantum chemical calculations as applied to adamantane-triazole compounds. Moving beyond a simple recitation of methods, this document elucidates the rationale behind computational choices and provides a framework for conducting and validating these in-silico experiments.

Introduction: The Synergy of Adamantane and Triazole in Medicinal Chemistry

Adamantane, a rigid, lipophilic hydrocarbon cage, has been a cornerstone in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates.[1][2] Its unique structure is found in antiviral, anti-diabetic, and anticancer agents.[1] The 1,2,4-triazole moiety, a five-membered heterocycle with three nitrogen atoms, is another privileged scaffold in drug design, known for its ability to engage in various non-covalent interactions with biological targets.[3][4][5] The combination of these two moieties in adamantane-triazole compounds has yielded promising candidates for a range of therapeutic targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various cancer-related proteins.[1][6][7]

Quantum chemical calculations offer a powerful lens through which to understand the electronic structure, reactivity, and interaction profiles of these molecules at a sub-atomic level, providing insights that are often inaccessible through experimental methods alone.[8][9][10] This guide will detail the theoretical underpinnings and practical application of these methods for adamantane-triazole systems.

Theoretical Foundations: Choosing the Right Computational Tools

The selection of an appropriate quantum chemical method is paramount for obtaining reliable and predictive results. The choice is often a balance between computational cost and accuracy.[11]

The Hartree-Fock Method: A Starting Point

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[12][13] While computationally efficient, it neglects electron correlation, which can be a significant limitation for accurately describing molecular properties.[10] For adamantane-triazole systems, HF can provide a reasonable initial geometry, but it is generally insufficient for accurate energy calculations or the study of non-covalent interactions, which are often crucial for biological activity.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[8][9] DFT methods approximate the electron correlation energy through functionals of the electron density. A plethora of functionals are available, each with its own strengths and weaknesses. For organic molecules like adamantane-triazoles, hybrid functionals, which mix a portion of exact HF exchange with a DFT exchange-correlation functional, often provide excellent results.

A popular and well-validated choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. For systems where non-covalent interactions, such as those between the drug and its target, are of interest, dispersion-corrected functionals like ωB97X-D or the addition of an empirical dispersion correction (e.g., B3LYP-D3 ) are highly recommended.[14] Recent studies on adamantane derivatives have successfully employed functionals like M06-2X for describing their structural and quantum-chemical properties.[15][16]

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[17][18][19] The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Pople-style basis sets : These are widely used and offer a good balance of accuracy and efficiency. For initial geometry optimizations, a smaller basis set like 6-31G(d) is often sufficient. For more accurate single-point energy calculations, vibrational frequency analysis, and the calculation of electronic properties, a larger basis set such as 6-311+G(d,p) is recommended.[14] The "+" indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions, while the "(d,p)" denotes the inclusion of polarization functions, which allow for more flexibility in describing the shape of the electron density.

-

Correlation-consistent basis sets : Developed by Dunning and coworkers, basis sets like cc-pVDZ and cc-pVTZ are designed to systematically converge towards the complete basis set limit. While more computationally demanding, they can provide higher accuracy, especially when used with post-HF methods.

For adamantane-triazole compounds, a combination of the B3LYP functional with the 6-311+G(d,p) basis set is a robust and well-established starting point for a wide range of property calculations.

Practical Application: A Step-by-Step Workflow

This section outlines a typical workflow for the quantum chemical characterization of a novel adamantane-triazole derivative. We will use a hypothetical compound, "Adamantyl-Triazole-X" (ATX), as our example. The calculations can be performed using software packages like Gaussian or ORCA.[20][21][22][23][24][25][26][27]

Step 1: Molecular Structure Generation

The initial 3D structure of ATX can be built using a molecular editor such as GaussView, Avogadro, or Chemcraft.[24][27] It is crucial to start with a chemically reasonable geometry.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the minimum energy conformation of the molecule.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Software Keyword (Gaussian): #p B3LYP/6-31G(d) opt

-

Software Keyword (ORCA): ! B3LYP 6-31G(d) Opt

This initial optimization will provide a good starting point for more accurate calculations. For molecules with significant conformational flexibility, a conformational search may be necessary to identify the global minimum.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface.

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Software Keyword (Gaussian): #p B3LYP/6-31G(d) freq

-

Software Keyword (ORCA): ! B3LYP 6-31G(d) Freq

A true minimum will have no imaginary frequencies. The results of this calculation also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 4: Refined Geometry Optimization and Property Calculations

For higher accuracy, a second optimization can be performed with a larger basis set.

Protocol:

-

Method: B3LYP (or a dispersion-corrected functional like ωB97X-D)

-

Basis Set: 6-311+G(d,p)

-

Software Keyword (Gaussian): #p B3LYP/6-311+G(d,p) opt

-

Software Keyword (ORCA): ! B3LYP 6-311+G(d,p) Opt

Following this, a frequency calculation at the same level of theory should be performed. This final optimized geometry can then be used for a variety of property calculations.

Visualizing the Computational Workflow

The following diagram illustrates the general workflow for quantum chemical calculations on adamantane-triazole compounds.

Caption: A self-validating workflow for geometry optimization.

Conclusion and Future Perspectives

Quantum chemical calculations are an indispensable tool in the modern drug discovery pipeline for adamantane-triazole compounds. By providing detailed insights into their electronic structure, reactivity, and potential interactions, these methods enable a more rational and efficient design of novel therapeutic agents. As computational resources continue to grow, the accuracy and predictive power of these methods will only increase, further solidifying their role in the development of next-generation medicines. Future directions may involve the increased use of quantum mechanics/molecular mechanics (QM/MM) methods to study these ligands in the context of their protein binding sites with high accuracy. [8][9]

References

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

-

ORCA - FACCTs. FACCTs. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

Gaussian (software) - Wikipedia. Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

ORCA - ORCD Docs. ORCD Docs. [Link]

-

Gaussian Software - Chemist Wizards. Chemist Wizards. [Link]

-

ORCA | Ohio Supercomputer Center. Ohio Supercomputer Center. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. CCSoft. [Link]

-

ORCA (quantum chemistry program) - Wikipedia. Wikipedia. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PubMed. [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. Research and Reviews. [Link]

-

About Gaussian 16. Gaussian, Inc. [Link]

-

Full article: DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations. Taylor & Francis Online. [Link]

-

Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study. DergiPark. [Link]

-

Gaussian Software for Chemists | PDF | Spectroscopy | Molecules. Scribd. [Link]

-

Quantum Chemistry in Drug Discovery - by Corin Wagen - Rowan Newsletter. Rowan Newsletter. [Link]

-

DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]

-

An introduction to quantum chemical methods applied to drug design. IMR Press. [Link]

-

Computational study of adamantanes using floating basis functions | Request PDF. ResearchGate. [Link]

-

Basis set and methods for organic molecules. ResearchGate. [Link]

-

8.1 Introduction to Basis Sets - Q-Chem Manual. Q-Chem. [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). NIH. [Link]

-

Adamantane-linked 1,2,4-triazoles: Crystal structures, in vitro antimicrobial and anti-proliferative activities, and molecular docking analysis | Request PDF. ResearchGate. [Link]

-

(PDF) Adsorption Behavior of an Adamantane Derivative on Metal Clusters – DFT Simulation Studies. ResearchGate. [Link]

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Synthesis of adamantane appended 1,2,3‐triazoles (4a‐4f, 6a‐6f, 8a‐8f). ResearchGate. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

-

11.2: Gaussian Basis Sets - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl). NIH. [Link]

-

Synthesis, Spectroscopic Analysis, Molecular Docking, Molecular Dynamics Simulation of 5-(Adamantan-1-yl)-4-(3-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione, a Potential Anti-proliferative Agent. Taylor & Francis Online. [Link]

-

Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. PMC - PubMed Central. [Link]

-

Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. ResearchGate. [Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. [Link]

-

Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI. [Link]

-

Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]

-

Triazole Compounds: Recent Advances in Medicinal Research. International Journal of Scientific Research in Science and Technology. [Link]

-

Hartree–Fock method - Wikipedia. Wikipedia. [Link]

-

3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione. PMC. [Link]

-

8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. Chemistry LibreTexts. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. PubMed. [Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. [Link]

-

An Introduction to Hartree-Fock Molecular Orbital Theory. Sherrill Group. [Link]

-

Hartree-Fock Theory. Middle East Technical University. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. imrpress.com [imrpress.com]

- 12. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 13. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 14. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ORCA - FACCTs [faccts.de]

- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 22. ritme.com [ritme.com]

- 23. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 24. chemistwizards.com [chemistwizards.com]

- 25. ORCA | Ohio Supercomputer Center [osc.edu]

- 26. hpc.hku.hk [hpc.hku.hk]

- 27. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

literature review of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine research

A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine Derivatives

Introduction: The Power of a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel or enhanced biological activities. The conjugation of the bulky, lipophilic adamantane cage with the versatile 1,2,4-triazole ring has given rise to a class of compounds with a broad spectrum of therapeutic potential.[1][2] The adamantane moiety, known for its ability to anchor molecules within biological targets and improve pharmacokinetic properties, is a key feature in several approved drugs.[3] The 1,2,4-triazole ring system is a cornerstone of many antimicrobial and anticancer agents, owing to its diverse chemical reactivity and ability to participate in various biological interactions.[4][5] This guide provides a comprehensive review of the research surrounding 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine and its derivatives, focusing on their synthesis, structure-activity relationships, and promising therapeutic applications.

Synthetic Strategies: Building the Adamantane-Triazole Core

The synthesis of 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine derivatives typically involves a multi-step approach, starting from readily available adamantane precursors. A common strategy involves the initial preparation of adamantane-1-carbohydrazide, which serves as a key building block.

General Synthetic Pathway

A prevalent method for the synthesis of the 1,2,4-triazole ring involves the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization.[6][7] This approach allows for the introduction of various substituents on the triazole ring, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 3-(Adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione [7][8]

-

Step 1: Formation of Thiosemicarbazide Intermediate: A solution of adamantane-1-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol is treated with a substituted isothiocyanate (1 equivalent). The reaction mixture is heated under reflux for a specified period (typically 1-4 hours) to yield the corresponding N-substituted adamantane-1-carbothiohydrazide.

-

Step 2: Cyclization to the Triazole-thione: The resulting thiosemicarbazide intermediate is then subjected to cyclization. This is often achieved by heating the intermediate in an aqueous solution of a base, such as sodium hydroxide (e.g., 10% aqueous NaOH), under reflux for several hours.

-

Step 3: Workup and Purification: After cooling, the reaction mixture is filtered. The filtrate is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product. The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 3-(adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione.

The resulting triazole-thione can then be further modified, for instance, by alkylation of the sulfur atom to introduce additional diversity.[9]

Caption: General synthetic route to 3-(adamantan-1-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones.

A Spectrum of Biological Activities

The adamantane-triazole scaffold has been shown to exhibit a remarkable range of biological activities, making it a privileged structure in medicinal chemistry.

Antimicrobial and Antifungal Activity

Derivatives of 5-adamantan-1-yl-4H-1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents.[10] The lipophilic adamantane group can facilitate the transport of the molecule across microbial cell membranes, while the triazole moiety can interact with essential enzymes or cellular components. For instance, certain thio-substituted adamantane-triazole derivatives have shown potent activity against various bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[10] The introduction of different substituents on the triazole ring or the thioether linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[10]

| Compound/Derivative | Target Organism | Activity (MIC/MBC/MFC in µg/mL) | Reference |

| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | P. aeruginosa | MIC: 62.5, MBC: 125 | [10] |

| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | S. aureus | MIC: 15.6, MBC: 31.25 | [10] |

| 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | C. albicans | MFC: 31.25, MFC: 62.5 | [10] |

| 2-(5-(((5-(adamantane-1-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-1,3,4-thiodiazole(todosol)-2-amine) | C. albicans | Activity 8 times higher than standard | [10] |

Anticancer Activity

The antiproliferative properties of adamantane-containing triazoles have been investigated against various human cancer cell lines.[3][11][12][13] The mechanism of action is often multifactorial, with some compounds inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) or tyrosine kinases.[3] For example, certain N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, which can be considered structural analogs, have shown potent inhibitory activity against a panel of human tumor cell lines.[3] Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like SIRT1.[3] Similarly, other 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity, with some compounds showing promising growth inhibition against various cancer cell lines.[12][14]

| Compound/Derivative | Cancer Cell Line | Activity (PGI %) | Reference |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4e | SNB-75 (CNS Cancer) | 41.25 | [12][14] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4i | SNB-75 (CNS Cancer) | 38.94 | [12][14] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog 4i | UO-31 (Renal Cancer) | 30.14 | [12][14] |

Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which were used against influenza A virus.[3][15] It is therefore not surprising that adamantane-triazole hybrids have been explored for their antiviral potential.[16] The mechanism of action of adamantane antivirals often involves the inhibition of viral ion channels, such as the M2 protein of the influenza virus.[15] While specific studies on the antiviral activity of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine are limited, the broader class of adamantane-triazole derivatives represents a promising area for the development of new antiviral agents against various viral strains.[16]

Enzyme Inhibition

The adamantane-triazole scaffold has also been investigated for its ability to inhibit various enzymes implicated in disease. For example, adamantane-appended 1,2,3-triazoles have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes treatment.[17] Certain derivatives exhibited promising inhibitory activity, with IC50 values in the low micromolar range.[17] Molecular docking and dynamics simulations have been employed to understand the binding interactions of these compounds with the active site of the enzyme.[17] Furthermore, adamantane derivatives have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases.[18]

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |

| Adamantane-appended 1,2,3-triazole 6c | α-glucosidase | 8.30 ± 0.33 µM | [17] |

| Adamantane-appended 1,2,3-triazole 6b | α-glucosidase | 14.0 ± 0.16 µM | [17] |

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i ) | 11β-HSD1 | 82.82% inhibition at 10 µM | [18] |

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended functionalities.

Caption: Structure-Activity Relationship (SAR) considerations for 5-adamantan-1-yl-4H-1,2,4-triazole derivatives.

-

The Adamantane Moiety (R3): This bulky, lipophilic group is crucial for the overall pharmacological profile. It often acts as a hydrophobic anchor, fitting into specific pockets of target proteins.[2] Its rigid structure can also influence the overall conformation of the molecule, pre-organizing it for optimal binding.

-

Substituents on the Triazole Ring (R1 and R2): The nature of the substituents on the nitrogen and carbon atoms of the triazole ring plays a critical role in determining the specific biological activity. For instance, the presence of a thiol group at the C3 position (or its S-alkylated derivatives) is frequently associated with antimicrobial and anticancer activities.[10][11] The substituent at the N4 position can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Future Directions and Conclusion